
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-lysine, L-serine, and L-alanine, with diaminomethylidene groups attached to the L-ornithine residues
準備方法
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The diaminomethylidene groups are introduced through specific reagents and reaction conditions. Industrial production methods may involve large-scale SPPS or solution-phase synthesis with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It may be used in studies related to protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialized biomaterials and as a component in various biochemical assays.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a role in binding to these targets, influencing their activity or function. The pathways involved can include signal transduction, metabolic pathways, or regulatory mechanisms within cells.
類似化合物との比較
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine can be compared with other similar peptide compounds, such as:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a different amino acid sequence and may have different biological activities.
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-alanyl-L-leucine: Another peptide with a unique sequence and potential applications. The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanine lies in its specific amino acid composition and the presence of diaminomethylidene groups, which may confer distinct properties and applications.
特性
CAS番号 |
647375-87-9 |
|---|---|
分子式 |
C24H48N12O7 |
分子量 |
616.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H48N12O7/c1-13(22(42)43)33-21(41)17(12-37)36-20(40)16(8-5-11-32-24(29)30)35-19(39)15(7-2-3-9-25)34-18(38)14(26)6-4-10-31-23(27)28/h13-17,37H,2-12,25-26H2,1H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-,17-/m0/s1 |
InChIキー |
ZLQREWZJZODREZ-WOYTXXSLSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


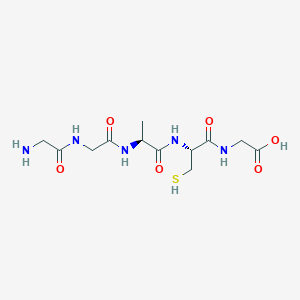
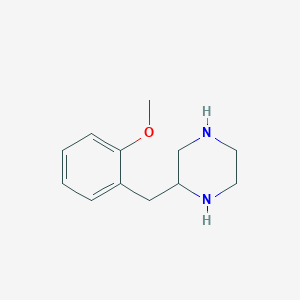
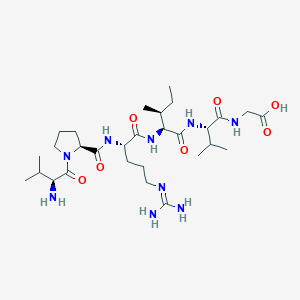
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)
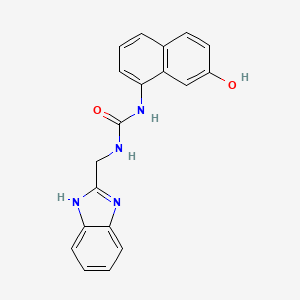
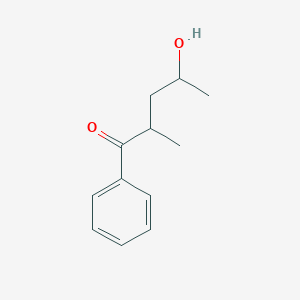
![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)

